molecular formula C8H10N4 B12815376 2-Methyl-1H-benzo[d]imidazole-4,7-diamine

2-Methyl-1H-benzo[d]imidazole-4,7-diamine

Cat. No.: B12815376
M. Wt: 162.19 g/mol
InChI Key: ZRYQIAZYYLQBOB-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazole-4,7-diamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of two amino groups at positions 4 and 7, along with a methyl group at position 2, makes this compound particularly interesting for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method is the condensation of 2-methyl-o-phenylenediamine with formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metals may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-benzo[d]imidazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

2-Methyl-1H-benzo[d]imidazole-4,7-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit protein kinases or topoisomerases, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1H-benzo[d]imidazole-4,7-diamine is unique due to the presence of two amino groups and a methyl group, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-4,7-diamine

InChI

InChI=1S/C8H10N4/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

ZRYQIAZYYLQBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2N1)N)N

Origin of Product

United States

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